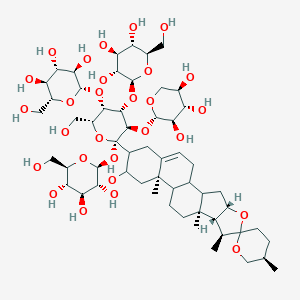
EtNBS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EtNBS, also known as ethyl-2-nitrooxy-1,3-bis(sulfonamido)propanoate, is a small molecule that has gained attention in the scientific community due to its potential use as a tool for studying protein function. This molecule is a nitroxyl (HNO) donor, meaning that it can release HNO in a controlled manner, which has been shown to have unique biochemical and physiological effects. In
Mecanismo De Acción
EtNBS releases HNO in a controlled manner, which has been shown to have unique biochemical and physiological effects. HNO has been shown to have a variety of effects on proteins, including the modification of cysteine residues and the regulation of protein activity. The exact mechanism of action of HNO is not fully understood, but it is thought to involve the interaction of HNO with various biological molecules.
Efectos Bioquímicos Y Fisiológicos
EtNBS has been shown to have a variety of biochemical and physiological effects. HNO released by EtNBS has been shown to have vasodilatory effects, which can lead to decreased blood pressure. HNO has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases. Additionally, HNO has been shown to have effects on the cardiovascular system, including the regulation of heart rate and the prevention of ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EtNBS in lab experiments is its ability to selectively modify cysteine residues in proteins. This allows for the study of the role of specific cysteine residues in protein function, which can provide valuable insights into the mechanisms of various biological processes. However, there are also limitations to the use of EtNBS in lab experiments. For example, the release of HNO from EtNBS can be affected by various factors such as pH and temperature, which can make it difficult to control the concentration of HNO in experiments.
Direcciones Futuras
There are many future directions for research on EtNBS. One area of research is the development of new methods for the selective modification of cysteine residues in proteins. Additionally, there is potential for the use of EtNBS in the treatment of various diseases, particularly those involving inflammation or cardiovascular dysfunction. Further research is also needed to fully understand the mechanism of action of HNO and its effects on biological molecules.
Métodos De Síntesis
The synthesis of EtNBS involves the reaction of ethyl 2-bromo-1,3-propanediol with sodium nitrite and sodium sulfite in the presence of water. This reaction results in the formation of EtNBS as a white solid, which can be purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
EtNBS has been used in a variety of scientific research applications, particularly in the study of protein function. One of the main uses of EtNBS is as a tool for the selective modification of cysteine residues in proteins. This modification allows for the study of the role of specific cysteine residues in protein function, which can provide valuable insights into the mechanisms of various biological processes.
Propiedades
Número CAS |
136825-96-2 |
|---|---|
Nombre del producto |
EtNBS |
Fórmula molecular |
C22H24ClN3S |
Peso molecular |
398 g/mol |
Nombre IUPAC |
diethyl-[5-(ethylamino)benzo[a]phenothiazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C22H23N3S.ClH/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;/h7-14H,4-6H2,1-3H3;1H |
Clave InChI |
ARJSERYGGDKOCQ-UHFFFAOYSA-O |
SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4S2.[Cl-] |
SMILES canónico |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4S2.[Cl-] |
Sinónimos |
5-ethylamino -9-diethylaminobenzo(a)phenothiazinium chloride 5-ethylamino-9-diethylaminobenzo(a)phenothiazinium EtNBS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















